molecular formula C22H19N3O B4489300 N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide

Cat. No.: B4489300
M. Wt: 341.4 g/mol
InChI Key: NHVRNNZJIYRAGJ-UHFFFAOYSA-N
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Description

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole core linked to a phenylacetamide moiety, which enhances its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide typically involves the condensation of o-phenylenediamine with benzaldehyde to form the benzimidazole core. This is followed by the reaction with phenylacetic acid or its derivatives under acidic or basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs high-throughput synthesis techniques. These methods may involve microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .

Types of Reactions:

    Oxidation: The benzimidazole core can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction of the nitro group in substituted benzimidazoles can yield amino derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of microbial and cancer cells. Additionally, it can interfere with the function of enzymes involved in cell division and metabolism, leading to cell death .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

    N-Phenylbenzimidazole: A derivative with a phenyl group attached to the nitrogen atom.

Comparison: N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide is unique due to the presence of both a benzimidazole core and a phenylacetamide moiety. This combination enhances its biological activity compared to simpler benzimidazole derivatives .

Properties

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-20(15-16-9-3-1-4-10-16)25-21(17-11-5-2-6-12-17)22-23-18-13-7-8-14-19(18)24-22/h1-14,21H,15H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVRNNZJIYRAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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